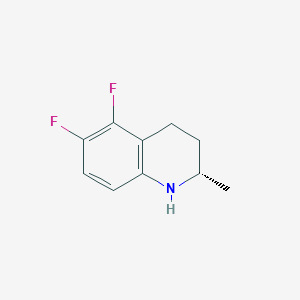

(S)-5,6-difluoro-2-methyl-1,2,3,4-tetrahydroquinoline

Description

(S)-5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline (CAS: 1341055-90-0) is a chiral tetrahydroquinoline (THQ) derivative featuring a stereogenic center at the 2-position (S-configuration) and fluorine substituents at the 5- and 6-positions on the aromatic ring. This compound is of significant interest in medicinal chemistry due to the structural and electronic effects imparted by its substituents. Fluorine atoms enhance metabolic stability and lipophilicity, while the methyl group at the 2-position influences steric and conformational properties .

Properties

IUPAC Name |

(2S)-5,6-difluoro-2-methyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N/c1-6-2-3-7-9(13-6)5-4-8(11)10(7)12/h4-6,13H,2-3H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKODOXMQSFDIZ-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(N1)C=CC(=C2F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC2=C(N1)C=CC(=C2F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

A widely cited method involves the hydrogenation of 8-bromo-5,6-difluoro-2-methylquinoline (Figure 1) . The process begins by dissolving the quinoline precursor in a polar aprotic solvent (e.g., ethanol or tetrahydrofuran) under nitrogen atmosphere. Activated carbon is introduced to adsorb impurities, followed by filtration to remove particulates. The filtrate is treated with anhydrous sodium acetate and a palladium-based catalyst (typically 5% Pd/C). Hydrogen gas is introduced at 50–60°C and 3–5 bar pressure, facilitating reductive debromination and saturation of the quinoline ring.

Key Parameters

-

Catalyst Loading : 2–5 wt% Pd/C relative to substrate

-

Temperature : 50–60°C

-

Reaction Time : 6–8 hours

This method’s advantages include high yield and scalability. However, it produces racemic 5,6-difluoro-2-methyl-1,2,3,4-tetrahydroquinoline, necessitating subsequent chiral resolution for S-enantiomer isolation .

Chiral Resolution of Racemic Mixtures

The most direct route to the S-enantiomer involves resolving racemic 5,6-difluoro-2-methyl-1,2,3,4-tetrahydroquinoline using chiral acids. A patented method employs L-2,3-dibenzoyl tartaric acid (L-DBTA) in ethyl acetate (Figure 3) .

Optimized Protocol

-

Racemic Substrate : 100 g (0.55 mol)

-

Resolving Agent : L-DBTA (98 g, 0.27 mol)

-

Solvent : Ethyl acetate (200 mL)

-

Process :

-

Stir at RT for 1 hour, filter to collect diastereomeric salt

-

Recrystallize from 70% ethanol

-

Liberate free base via NaOH (pH 9–10)

-

Comparative Resolution Agents

| Resolving Agent | Solvent | Yield (%) | ee (%) |

|---|---|---|---|

| L-DBTA | Ethyl acetate | 38 | >99 |

| D-DBTA | Ethanol | 35 | 98 |

| L-Tartaric acid | Acetone | 28 | 95 |

This method’s efficacy is offset by moderate yields, but it remains the gold standard for obtaining enantiopure S-configuration products.

Quality Control and Analytical Validation

HPLC Conditions for Purity Assessment :

-

Column : C18 (4.6 × 250 mm, 5 µm)

-

Mobile Phase :

-

A: 0.1% aqueous glacial acetic acid

-

B: Acetonitrile

-

-

Gradient : 30% B → 70% B over 20 min

-

Flow Rate : 1.0 mL/min

-

Detection : 247 nm

-

Column : Chiralpak AD-H

-

Mobile Phase : Hexane/ethanol (80:20) + 0.1% diethylamine

-

Retention Time : S-enantiomer = 12.3 min; R-enantiomer = 14.7 min

Industrial-Scale Considerations

Catalytic Hydrogenation vs. Chiral Resolution

| Parameter | Hydrogenation | Resolution |

|---|---|---|

| Throughput | High (kg/day) | Moderate (100s g/day) |

| Enantioselectivity | None (racemic) | >99% ee |

| Cost | Low (bulk chemicals) | High (chiral agents) |

| Purity | >99.8% | >99.5% |

For nadifloxacin synthesis, the resolution method is preferred despite lower yields due to stringent enantiopurity requirements.

Chemical Reactions Analysis

Types of Reactions

(S)-5,6-difluoro-2-methyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its fully saturated analogs using hydrogenation catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorinated positions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydride in aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: Quinoline derivatives.

Reduction: Saturated tetrahydroquinoline analogs.

Substitution: Functionalized tetrahydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a precursor in synthesizing various biologically active molecules. Its structure allows for modifications that can enhance pharmacological properties. The presence of fluorine atoms is known to influence the lipophilicity and metabolic stability of drug candidates, which can lead to improved bioavailability and efficacy.

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth and may be effective against resistant strains of bacteria. The introduction of fluorine into the structure may enhance these properties due to increased interaction with bacterial targets.

Anticancer Properties

Compounds similar to (S)-5,6-difluoro-2-methyl-1,2,3,4-tetrahydroquinoline have been investigated for their potential anticancer activities. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Preliminary studies suggest that modifications to this compound could yield derivatives with potent anticancer effects.

Synthesis of Fluoroquinolone Derivatives

Fluoroquinolones are a class of antibiotics that are widely used in clinical settings. This compound can serve as an essential building block in the synthesis of new fluoroquinolone derivatives. These derivatives are designed to improve activity against a broader spectrum of pathogens while minimizing side effects.

Case Studies

- Study on Synthesis : A recent study highlighted the synthesis of novel fluoroquinolone derivatives using this compound as a key intermediate. The resulting compounds demonstrated enhanced antibacterial activity compared to existing fluoroquinolones .

- Biological Evaluation : Another investigation focused on evaluating the biological activity of synthesized fluoroquinolone derivatives derived from this compound. Results indicated promising antimicrobial properties against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for drug development. Research involving this compound has contributed significantly to this field by providing insights into how modifications affect activity.

Fluorine's Role

The incorporation of fluorine atoms in drug design is often associated with enhanced metabolic stability and increased binding affinity to biological targets. Studies have shown that the specific placement of fluorine in this compound affects its interaction with enzymes and receptors involved in various diseases .

Mechanism of Action

The mechanism of action of (S)-5,6-difluoro-2-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.

Comparison with Similar Compounds

Comparison with Similar Tetrahydroquinoline Derivatives

Structural Analogues: Substituent Effects

Fluorinated Derivatives

- 6-Fluoro-2-methyl-THQ (CAS: 199186-69-1): This mono-fluoro analogue lacks the 5-fluoro substituent and exists as enantiomers (R and S). It serves as a synthetic intermediate for bioactive molecules.

- 6,7-Difluoro-THQ Derivatives: Compounds such as 6,7-difluoro-1,2,3,4-tetrahydroquinoline-5,8-dicarbonitrile exhibit distinct substitution patterns, with fluorines at the 6- and 7-positions. These derivatives are explored for antitumor activity, highlighting the importance of fluorine positioning in modulating bioactivity .

Hydroxy and Methoxy Derivatives

- 2-Methyl-5-hydroxy-THQ :

This analogue (5-hydroxy instead of 5-fluoro) demonstrates potent analgesic activity (1/8th the potency of morphine). The hydroxyl group introduces hydrogen-bonding capacity, which may enhance target engagement but reduce metabolic stability compared to fluorinated counterparts . - 6,7-Dimethoxy-THQ Derivatives: Substitutions like 6,7-dimethoxy groups are common in isoquinoline-based pharmaceuticals (e.g., vasodilators). Methoxy groups increase solubility but may reduce membrane permeability relative to fluorinated derivatives .

Stereochemical Considerations

The (S)-configuration of the target compound differentiates it from racemic or (R)-enantiomers. For example, (R)-6-fluoro-2-methyl-THQ (CAS: 199186-69-1) is synthesized via kinetic resolution and acylation, underscoring the role of chirality in pharmacological specificity . Enantiopure THQs often exhibit divergent biological profiles; for instance, (S)-configured THQs may show enhanced receptor affinity in central nervous system targets .

Physicochemical Properties

A comparison of key properties is summarized below:

*Predicted using fragment-based methods.

Biological Activity

(S)-5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline is a fluorinated heterocyclic compound with significant biological activity. This article explores its chemical properties, mechanisms of action, and applications in biological research and medicinal chemistry.

- Molecular Formula : C10H11F2N

- Molecular Weight : 183.20 g/mol

- CAS Number : 80076-46-6

- IUPAC Name : this compound

The compound features a unique structure that contributes to its biological activity. The presence of fluorine atoms enhances lipophilicity and potentially alters the interaction with biological targets.

This compound exhibits its biological effects through various mechanisms:

- Enzyme Inhibition : The compound can act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting certain kinases which play crucial roles in cell signaling and proliferation.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurotransmission and potentially offering therapeutic benefits in neuropharmacology.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

Research Findings

Recent studies have highlighted the biological significance of this compound:

- Anticancer Activity : In vitro experiments have demonstrated that this compound can induce apoptosis in cancer cell lines by modulating apoptotic pathways. For example, it was found to significantly reduce cell viability in human breast cancer cells (MCF-7) through caspase activation.

- Neuroprotective Effects : Research indicates that this compound has neuroprotective properties against oxidative stress-induced neuronal damage. This effect is thought to be mediated through the upregulation of antioxidant enzymes.

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Anticancer | Induces apoptosis in MCF-7 cells | |

| Neuroprotection | Protects neurons from oxidative stress | |

| Antimicrobial | Potential activity against bacteria |

Case Studies

-

Case Study on Anticancer Properties :

A study conducted on various cancer cell lines revealed that this compound inhibited tumor growth by inducing apoptosis through the mitochondrial pathway. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins. -

Neuroprotective Effects in Animal Models :

Animal studies demonstrated that administration of this compound significantly improved cognitive function in models of neurodegeneration. Behavioral tests indicated enhanced memory retention and reduced markers of oxidative stress in the brain.

Q & A

What are the common synthetic routes for preparing (S)-5,6-difluoro-2-methyl-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence enantioselectivity?

Advanced Research Question

Methodological Answer:

Synthesis of fluorinated tetrahydroquinolines typically involves cyclization strategies or modifications of pre-existing quinoline frameworks. Key approaches include:

- Epichlorohydrin-Mediated Cyclization : As demonstrated in studies with diphenylamine derivatives, epichlorohydrin can induce intramolecular cyclization to form tetrahydroquinoline cores . Adjusting reaction temperature and stoichiometry can enhance regioselectivity for 5,6-difluoro substitution.

- Fluorination Techniques : Electrophilic fluorination using agents like Selectfluor® or halogen exchange (Halex reaction) can introduce fluorine atoms at specific positions. For enantioselectivity, chiral auxiliaries or asymmetric catalysis (e.g., chiral Pd complexes) are critical .

- Doebner–Miller Synthesis : This two-phase method enables quinoline ring formation, followed by hydrogenation to yield tetrahydroquinoline derivatives. Solvent polarity and reducing agents (e.g., NaBH₄ vs. H₂/Pd) influence stereochemical outcomes .

Key Considerations : Enantiomeric purity requires chiral resolution via chromatography or crystallization, supported by evidence from CAS-registered stereoisomers (e.g., CAS 26378-66-5) .

How does the introduction of fluorine atoms at the 5 and 6 positions affect the electronic properties and reactivity of 2-methyl-1,2,3,4-tetrahydroquinoline?

Basic Research Question

Methodological Answer:

Fluorine’s strong electronegativity and small atomic radius significantly alter electronic and steric properties:

- Electronic Effects : Fluorine atoms at C5 and C6 increase electron-withdrawing character, stabilizing intermediates in electrophilic substitution reactions. This enhances reactivity in oxidation and nucleophilic aromatic substitution compared to non-fluorinated analogs .

- Steric Effects : The 5,6-difluoro substitution creates a steric barrier, directing reactions to the less hindered C8 position. Computational studies (e.g., DFT) can model these effects by analyzing charge distribution and frontier molecular orbitals .

- Biological Implications : Fluorine’s lipophilicity improves membrane permeability, making the compound a candidate for CNS-targeting pharmaceuticals. Comparative studies with mono-fluorinated derivatives (e.g., 6-fluoro vs. 5,6-difluoro) highlight enhanced metabolic stability .

What analytical techniques are most effective for characterizing the stereochemical purity of this compound?

Basic Research Question

Methodological Answer:

- Chiral HPLC : Using polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases resolves enantiomers. Retention times and peak areas quantify enantiomeric excess (ee) .

- NMR Spectroscopy : ¹⁹F NMR distinguishes diastereomers via coupling constants (e.g., J₅,₆ for vicinal fluorines). ¹H-NMR NOE experiments confirm spatial arrangements of substituents .

- X-ray Crystallography : Single-crystal analysis provides absolute configuration verification, as seen in structural reports for related tetrahydroquinolines .

Validation : Cross-referencing with CAS data (e.g., molecular formula C₁₁H₁₂F₂N) ensures consistency in structural assignments .

Are there conflicting reports in the literature regarding the biological activity of fluorinated tetrahydroquinoline derivatives, and how can these discrepancies be addressed experimentally?

Advanced Research Question

Methodological Answer:

Discrepancies often arise from variations in fluorination patterns, stereochemistry, or assay conditions:

- Case Study : 5,6-difluoro derivatives show higher antimicrobial activity in some studies but lower efficacy in others. This may stem from differences in bacterial strain susceptibility or solubility in assay media .

- Resolution Strategies :

- Standardized Assays : Use common reference strains (e.g., E. coli ATCC 25922) and control compounds (e.g., ciprofloxacin) to normalize activity metrics.

- Metabolic Profiling : LC-MS/MS analyses identify metabolite stability differences impacting bioactivity. For example, cytochrome P450-mediated dealkylation may reduce efficacy in vivo .

What methodologies are recommended for optimizing the regioselective difluorination of tetrahydroquinoline derivatives to achieve 5,6-difluoro substitution patterns?

Advanced Research Question

Methodological Answer:

- Directed ortho-Metalation : Use directing groups (e.g., -OMe or -CO₂R) at C7 to facilitate fluorination at C5 and C6 via Pd-catalyzed C-H activation. Solvent choice (e.g., DMF vs. THF) influences metal coordination and regioselectivity .

- Halogen Exchange : Starting from 5,6-dichloro precursors, Halex reactions with KF/18-crown-6 in DMSO achieve >90% difluorination. Microwave irradiation reduces reaction times .

- Computational Guidance : DFT calculations predict favorable transition states for 5,6-difluoro formation, guiding experimental design. For example, electron-deficient arenes favor electrophilic attack at C5/C6 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.